2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid
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Overview
Description
2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid is a complex organic compound with a molecular weight of 377.44 g/mol . This compound is notable for its unique spirocyclic structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[24]heptan-6-yl]acetic acid typically involves multiple stepsThe reaction conditions often include the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This compound interacts with molecular targets such as amino acids and peptides, facilitating their assembly into larger structures .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.
Fmoc-Val-OH: An Fmoc-protected amino acid with a different side chain.
Uniqueness
2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid is unique due to its spirocyclic structure, which provides enhanced stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and other organic molecules .
Properties
IUPAC Name |
2-[(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)11-15-12-23(9-10-23)14-24(15)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVKSFZEBAHDHL-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219354-06-8 |
Source
|
Record name | 2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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